Spiramide
Overview
Description
Spiramide, also known by its developmental code name AMI-193, is an experimental antipsychotic compound. It acts as a selective antagonist for serotonin receptors (5-HT2A and 5-HT1A) and dopamine receptors (D2) with negligible affinity for the 5-HT2C receptor . The compound’s chemical formula is C22H26FN3O2, and it has a molar mass of 384.475 g/mol .
Mechanism of Action
Target of Action
Spiramide, also known as AMI-193, is an experimental antipsychotic that acts as a selective antagonist for several receptors. Its primary targets are the 5-HT2A, 5-HT1A, and D2 receptors . These receptors play crucial roles in neurotransmission, with the 5-HT receptors involved in serotonin signaling and the D2 receptor involved in dopamine signaling.
Mode of Action
This compound interacts with its targets by binding to them and acting as an antagonist . This means it blocks the action of the neurotransmitters serotonin and dopamine at these receptors. Specifically, it has a Ki value of 2 nM for the 5-HT2 receptor and 3 nM for the D2 receptor , indicating a high affinity and selectivity for these targets.
Biochemical Pathways
The antagonistic action of this compound on the 5-HT2A, 5-HT1A, and D2 receptors affects the serotonin and dopamine signaling pathways . By blocking these receptors, this compound can modulate the neurotransmission of serotonin and dopamine, neurotransmitters that play key roles in mood regulation, cognition, and psychosis.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its antagonistic effects on the 5-HT2A, 5-HT1A, and D2 receptors . This can lead to alterations in mood and cognition, which is why this compound is being investigated for its potential antipsychotic effects.
Biochemical Analysis
Biochemical Properties
Spiramide is a potent and selective antagonist of 5-HT2 and dopamine D2 receptor, with K i s of 2 nM and 3 nM, respectively . This compound has >2000-fold selectivity for 5-HT2 versus 5-HT1C (K i =4300 nM) receptors . It exhibits antipsychotic activity .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on 5-HT2 and dopamine D2 receptors . By binding to these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with 5-HT2 and dopamine D2 receptors . It acts as an antagonist, blocking the action of serotonin and dopamine at these receptors . This can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, this compound dose-dependently decreases response rate in monkeys under a fixed-interval (FI) schedule of stimulus termination . It also attenuates the discriminative-stimulus effects of cocaine in drug-discrimination experiments . This compound reduces response rate under a second-order schedule of i.v. self-administration of cocaine (0.1 mg/infusion) .
Preparation Methods
The synthesis of Spiramide involves the formation of an azaspiro compound, specifically 1,3,8-triazaspiro[4.5]decan-4-one, with a phenyl group attached to N-1 and a 3-(4-fluorophenoxy)propyl group attached to N-8 . The synthetic route typically includes the following steps:
- Formation of the azaspiro compound backbone.
- Introduction of the phenyl group at N-1.
- Attachment of the 3-(4-fluorophenoxy)propyl group at N-8.
the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and condensation reactions under controlled conditions .
Chemical Reactions Analysis
Spiramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound, particularly involving the phenyl and fluorophenoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Spiramide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound in studies of azaspiro compounds and their reactivity.
Biology: The compound’s selective antagonism of serotonin and dopamine receptors makes it valuable in neuropharmacological research.
Medicine: As an experimental antipsychotic, this compound is studied for its potential therapeutic effects in treating psychiatric disorders
Comparison with Similar Compounds
Spiramide is unique in its selective antagonism of serotonin and dopamine receptors. Similar compounds include:
Spiperone: Another antipsychotic with a similar mechanism of action but different receptor affinity profile.
Tiaspirone: Exhibits antipsychotic activity and influences dopaminergic neurons.
Risperidone: Atypical antipsychotic that blocks dopamine D2 and serotonin 5-HT2 receptors.
Compared to these compounds, this compound has a higher selectivity for 5-HT2A and D2 receptors, making it potentially more effective with fewer side effects .
Properties
IUPAC Name |
8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKDAZEABGEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3824-91-7 (mono-hydrochloride salt) | |
Record name | Spiramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042579 | |
Record name | AMI-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510-74-7 | |
Record name | 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMI-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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